![molecular formula C10H15ClN4O B1488326 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine CAS No. 1215198-99-4](/img/structure/B1488326.png)
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine (CMP) is a novel compound that has been studied for its potential applications in the field of scientific research. CMP is a derivative of pyrimidine and belongs to the class of heterocyclic compounds. CMP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Herbicide Development
The compound “2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine” is a key component in the development of new herbicides . It has been used in computational studies to prioritize promising herbicides against the D1 protein of Phalaris minor, a major weed of wheat crops .
Weed Resistance Management
This compound could play a significant role in managing weed resistancePhalaris minor has evolved resistance against many herbicides, and this compound could provide a new mechanism of action to combat this resistance .
Computational Studies
The compound has been used in computational studies to identify promising herbicides. These studies involve docking simulations, molecular dynamics simulations, and binding free energy calculations .
Physiochemical Profiling
The compound has been used to develop herbicides with a desirable physiochemical profile. It has shown better docking scores, system stability, H-bond occupancy, and binding free energy than terbutryn, a reference molecule .
Experimental Herbicide Testing
The compound has been used in experimental testing of herbicides. These tests involve whole plant assays under laboratory-controlled conditions .
Herbicide Discovery
The compound is a part of the de novo design process in herbicide discovery. It has shown comparable activity to the reference herbicide (isoproturon) against P. minor .
properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-10-13-2-1-9(14-10)12-3-4-15-5-7-16-8-6-15/h1-2H,3-8H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSZBXYLGFMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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